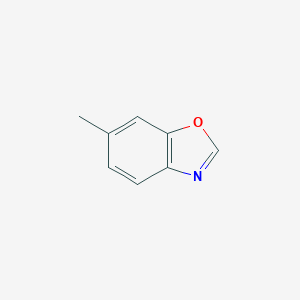

6-Metilbenzoxazol

Descripción general

Descripción

Synthesis Analysis

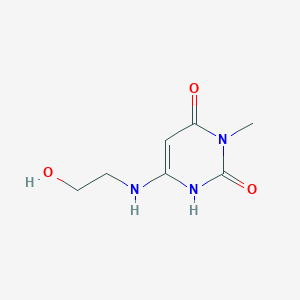

The synthesis of 6-Methylbenzoxazole and related compounds involves various chemical reactions. For example, Bezborodov et al. (2003) reported the synthesis of liquid crystalline 3-methyl-6-(4-substituted phenyl)-4,5-dihydrobenzo[d]isoxazoles, which are related to 6-Methylbenzoxazole, using reactions of cyclohex-2-enones with hydroxylamine hydrochloride and oximes with unsaturated compounds (Bezborodov et al., 2003). Additionally, Okuma et al. (2014) described a one-pot synthesis method for dibenzo[b,h][1,6]naphthyridines, which can be applied to the synthesis of 6-Methylbenzoxazole derivatives (Okuma et al., 2014).

Molecular Structure Analysis

The molecular structure of 6-Methylbenzoxazole can be analyzed using various spectroscopic techniques. Sharfalddin et al. (2020) conducted a study on methyl 4-hydroxybenzoate, a compound similar to 6-Methylbenzoxazole, using single-crystal X-ray diffraction, Hirshfeld surface analysis, and computational calculations (Sharfalddin et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 6-Methylbenzoxazole include various substitution and condensation reactions. The study by Reddy et al. (1994) on 6-substituted-1,2,4,8,10,11-hexachloro-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxides provides insights into the chemical reactivity of similar structures (Reddy et al., 1994).

Physical Properties Analysis

The physical properties of 6-Methylbenzoxazole, such as melting and boiling points, solubility, and crystalline structure, can be inferred from related compounds. For instance, Campo et al. (1998) studied the thermal properties of liquid crystalline polyesters derived from bibenzoic acid, providing information relevant to the physical properties of benzoxazole derivatives (Campo et al., 1998).

Chemical Properties Analysis

The chemical properties of 6-Methylbenzoxazole, such as reactivity, stability, and functional group interactions, can be analyzed through studies on similar compounds. For example, the research by Naidu and Reddy (1978) on 6-substituted 6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxides gives insights into the chemical behavior of benzoxazole derivatives (Naidu & Reddy, 1978).

Aplicaciones Científicas De Investigación

Agente Antimicrobiano

El 6-Metilbenzoxazol ha sido estudiado por su potencial como agente antimicrobiano. La investigación indica que los derivados del benzoxazol, incluyendo el this compound, pueden ser efectivos contra una gama de especies microbianas. Han sido probados in vitro contra bacterias Gram-positivas y Gram-negativas, mostrando resultados prometedores comparables a antibióticos establecidos como la ofloxacina y la fluconazol .

Actividad Anticancerígena

El compuesto también ha sido evaluado por sus propiedades anticancerígenas. Los estudios han demostrado que ciertos derivados del benzoxazol pueden inhibir el crecimiento de líneas celulares cancerosas, como el carcinoma colorrectal humano (HCT116). Estos hallazgos sugieren que el this compound podría servir como un andamiaje para el desarrollo de nuevos fármacos anticancerígenos .

Aplicaciones Antifúngicas

En el ámbito de la investigación antifúngica, los derivados del this compound han demostrado eficacia contra cepas fúngicas como Candida albicans y Aspergillus niger. Esto abre posibilidades para el uso del compuesto en el tratamiento de infecciones fúngicas, con algunos derivados mostrando actividad potente a concentraciones mínimas inhibitorias muy bajas .

Usos Antiinflamatorios

La estructura principal del benzoxazol, presente en el this compound, es conocida por sus efectos antiinflamatorios. Esto lo convierte en un candidato para el desarrollo de nuevos medicamentos antiinflamatorios, ofreciendo potencialmente una alternativa a los tratamientos actuales con menos efectos secundarios .

Propiedades Antioxidantes

Los derivados del benzoxazol exhiben propiedades antioxidantes, que son cruciales para combatir las enfermedades relacionadas con el estrés oxidativo. La capacidad antioxidante del this compound podría aprovecharse en los productos farmacéuticos para proteger las células del daño causado por los radicales libres .

Efectos Neuroprotectores

Hay evidencia que sugiere que los derivados del benzoxazol pueden tener efectos neuroprotectores. Esto incluye aplicaciones potenciales en el tratamiento de enfermedades neurodegenerativas, donde la prevención del daño neuronal es clave .

Productos Químicos Agrícolas

Más allá de las aplicaciones médicas, los compuestos de benzoxazol se han explorado para su uso en la agricultura. Pueden servir como intermediarios en la síntesis de productos agroquímicos, proporcionando una base para el desarrollo de nuevos pesticidas o herbicidas .

Ciencia de Materiales

En la ciencia de materiales, la estructura del benzoxazol se utiliza en la creación de nuevos materiales biológicos. Su incorporación a polímeros y otros materiales puede mejorar propiedades como la estabilidad térmica y la resistencia mecánica, que son valiosas en diversas aplicaciones industriales .

Safety and Hazards

Mecanismo De Acción

Target of Action

6-Methylbenzoxazole, a derivative of benzoxazole, has been found to exhibit a wide spectrum of pharmacological activities . . They also exhibit anticancer activity, with the human colorectal carcinoma (HCT116) cancer cell line being a notable target .

Mode of Action

Benzoxazole derivatives, in general, are known for their wide range of pharmacological activities . They interact with their targets, leading to changes that result in their antimicrobial and anticancer effects .

Biochemical Pathways

Benzoxazole derivatives have been associated with various biochemical pathways due to their broad spectrum of pharmacological activities . These compounds can affect the pathways related to bacterial and fungal growth, as well as those involved in cancer cell proliferation .

Result of Action

Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities . These compounds can inhibit the growth of various bacteria and fungi, and they can also inhibit the proliferation of cancer cells .

Análisis Bioquímico

Biochemical Properties

Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and antimycobacterial properties

Cellular Effects

It has been suggested that benzoxazole derivatives can have antimicrobial effects, which could influence cell function

Propiedades

IUPAC Name |

6-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWNDAUMBWLYOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369304 | |

| Record name | 6-Methylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10531-80-3 | |

| Record name | 6-Methylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10531-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

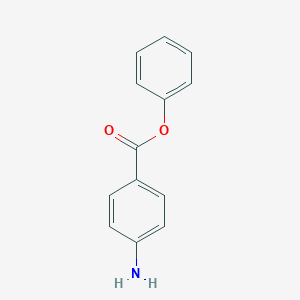

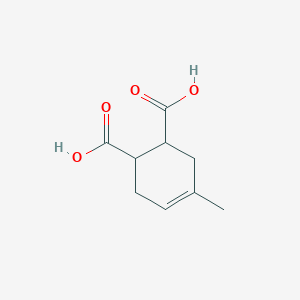

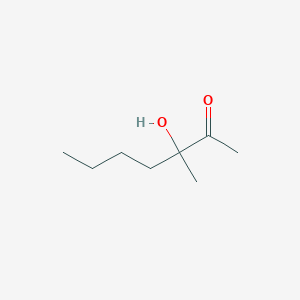

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

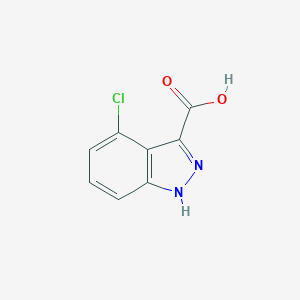

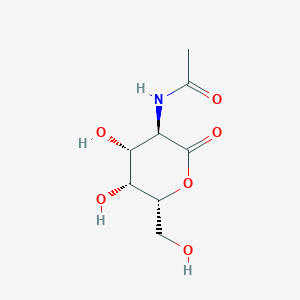

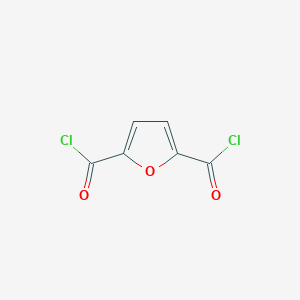

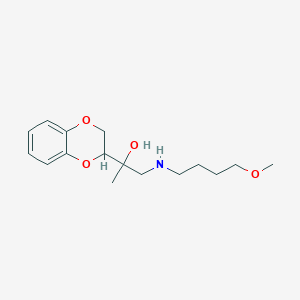

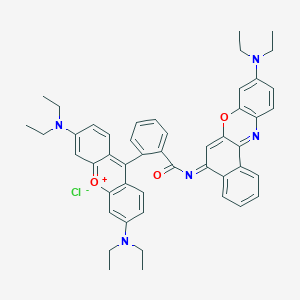

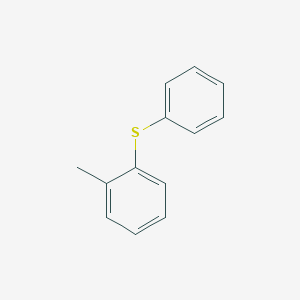

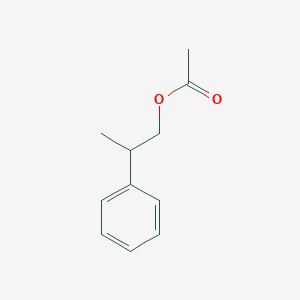

Feasible Synthetic Routes

Q & A

Q1: How does 2-Thiobenzyl-6-Methylbenzoxazole (2-TB6MBXA) interact with copper to inhibit its corrosion in nitric acid?

A1: 2-TB6MBXA acts as an effective copper corrosion inhibitor in a 2M HNO3 solution []. The molecule adsorbs onto the copper surface, forming a protective layer that hinders the dissolution process. This adsorption follows the Langmuir modified adsorption isotherm, suggesting a chemisorption mechanism, meaning a chemical bond is formed between the inhibitor molecule and the copper surface []. DFT calculations and analysis of molecular descriptors like HOMO/LUMO energies and Fukui indices could further elucidate the specific interactions and active sites involved in the adsorption process.

Q2: Can you describe the photophysical properties of iridium complexes containing 2-(2-hydroxyphenyl)-6-methylbenzoxazole as a ligand?

A2: Iridium (III) complexes incorporating 2-(2-hydroxyphenyl)-6-methylbenzoxazole as an ancillary ligand exhibit strong phosphorescence with a peak emission at 525 nm, resulting in a green light emission []. The complex demonstrates efficient energy harvesting through dual excitation pathways: direct excitation of the iridium complex and energy transfer from the 2-(2-hydroxyphenyl)-6-methylbenzoxazole ligand to the iridium center. This interligand energy transfer contributes to the high phosphorescence efficiency observed in these complexes [].

Q3: How does the structure of the ancillary ligand in iridium complexes, specifically the addition of phenyl rings to the oxazole moiety, affect the emission color?

A3: Increasing the conjugation within the ancillary ligand through the addition of phenyl rings fused to the oxazole ring results in a bathochromic shift in the emission wavelength []. For instance, the iridium complex with 2-(2-hydroxyphenyl)-6-methylbenzoxazole emits green light (525 nm), while replacing this ligand with 2-(2-hydroxyphenyl)naphthoxazole, containing an additional phenyl ring, shifts the emission to yellow (552 nm) []. This demonstrates the possibility of color tuning in these phosphorescent iridium complexes by modifying the conjugated system of the ancillary ligand.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.